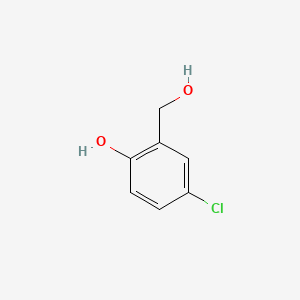

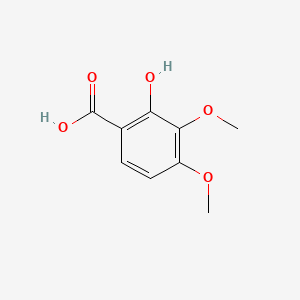

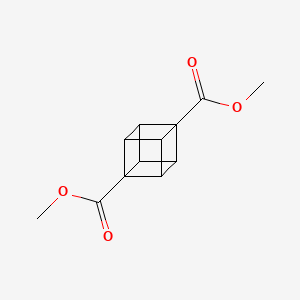

![molecular formula C12H9N3 B1585164 2-Phenyl-3H-imidazo[4,5-c]pyridine CAS No. 75007-92-0](/img/structure/B1585164.png)

2-Phenyl-3H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

2-Phenyl-3H-imidazo[4,5-c]pyridine is a chemical compound with a unique structure containing a fused imidazole and pyridine ring system . It is known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of 2-Phenyl-3H-imidazo[4,5-c]pyridine analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis

The alkylation reaction on the imidazo[4,5-b]pyridine core is not selective and often results in different monoalkylated and polyalkylated products .Applications De Recherche Scientifique

Structural Analysis and Crystallography

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate : This study focuses on the crystallography of a derivative of 2-Phenyl-3H-imidazo[4,5-c]pyridine. It provides insights into molecular structures and intermolecular interactions in crystals (Hjouji et al., 2016).

Crystal Structure Analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine : This research presents the crystal structure of an imidazo[4,5-b]pyridine derivative, providing valuable information about molecular configurations and interactions (Bourichi et al., 2019).

Pharmacological and Biological Activity

Cytotoxicity Against Cancer Cells : A study on novel 2-phenyl-3H-imidazo[4,5-c]pyridine derivatives demonstrates their cytotoxic effects on human breast adenocarcinoma cells, indicating potential anticancer properties (Püsküllü et al., 2015).

Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds show potential as treatments for heart and circulatory failures, with some derivatives exhibiting significant anticholinesterase activity (Kwong et al., 2019).

Antimicrobial and Anticancer Activity : Synthesis of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and their subsequent testing reveals promising antimicrobial and anticancer activities (Banda et al., 2016).

Material Science and Chemical Engineering

Synthesis of Fluorescent Purine Isosteres : Research describes the microwave-assisted C-2 direct alkenylation of imidazo[4,5-b]pyridine, leading to the creation of compounds with notable fluorescence quantum yields and solvatofluorochromic properties, useful in material science applications (Baladi et al., 2016).

Corrosion Inhibition in Mild Steel : Evaluation of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel highlights their effectiveness in reducing corrosion, which is significant for industrial applications (Saady et al., 2021).

Safety And Hazards

While specific safety and hazards information for 2-Phenyl-3H-imidazo[4,5-c]pyridine is not available, general safety measures for handling imidazo[4,5-b]pyridine include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Orientations Futures

Imidazopyridines, including 2-Phenyl-3H-imidazo[4,5-c]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs, indicating a promising future direction for this class of compounds .

Propriétés

IUPAC Name |

2-phenyl-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHORNUQSDXBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225981 | |

| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3H-imidazo[4,5-c]pyridine | |

CAS RN |

75007-92-0 | |

| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

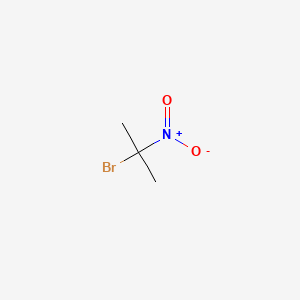

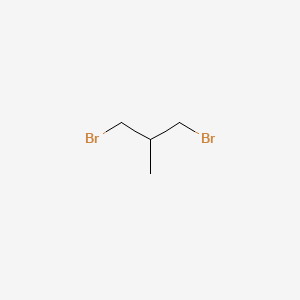

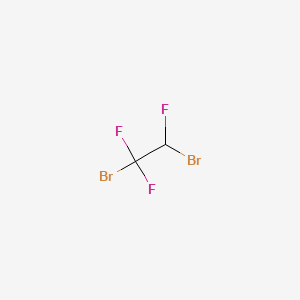

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)